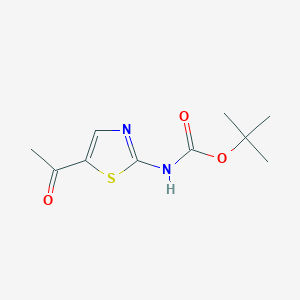![molecular formula C12H15N3O B12308884 N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide](/img/structure/B12308884.png)
N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(4-cyanophényl)méthyl]amino}éthyl)acétamide est un composé chimique de formule moléculaire C12H15N3O. Il est connu pour ses applications dans divers domaines scientifiques, notamment la chimie, la biologie et la médecine. Le composé est caractérisé par la présence d'un groupe cyanophényle et d'un groupe acétamide, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2-{[(4-cyanophényl)méthyl]amino}éthyl)acétamide implique généralement la réaction de la 4-cyanobenzylamine avec l'anhydride acétique en présence d'une base telle que la triéthylamine. La réaction est réalisée dans des conditions contrôlées pour assurer la formation du produit souhaité. La réaction peut être représentée comme suit :
4-cyanobenzylamine+anhydride acétique→N-(2-[(4-cyanophényl)méthyl]aminoéthyl)acétamide
Méthodes de production industrielle
Dans un cadre industriel, la production de N-(2-{[(4-cyanophényl)méthyl]amino}éthyl)acétamide peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-{[(4-cyanophényl)méthyl]amino}éthyl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en amines ou d'autres formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde) sont utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Le N-(2-{[(4-cyanophényl)méthyl]amino}éthyl)acétamide a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Des recherches sont en cours pour explorer ses utilisations thérapeutiques potentielles, comme le développement de nouveaux médicaments.
Industrie : Le composé est utilisé dans la production de divers produits et matériaux chimiques.
Mécanisme d'action
Le mécanisme d'action du N-(2-{[(4-cyanophényl)méthyl]amino}éthyl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of N-(2-{[(4-cyanophenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-{[(4-méthylphényl)méthyl]amino}éthyl)acétamide
- N-(2-{[(4-chlorophényl)méthyl]amino}éthyl)acétamide
- N-(2-{[(4-nitrophényl)méthyl]amino}éthyl)acétamide
Unicité
Le N-(2-{[(4-cyanophényl)méthyl]amino}éthyl)acétamide est unique en raison de la présence du groupe cyanophényle, qui confère des propriétés chimiques et une réactivité distinctes. Cela le rend précieux dans des applications de recherche et industrielles spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces.
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
N-[2-[(4-cyanophenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H15N3O/c1-10(16)15-7-6-14-9-12-4-2-11(8-13)3-5-12/h2-5,14H,6-7,9H2,1H3,(H,15,16) |
Clé InChI |
OXKMICJURUDKCM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCNCC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



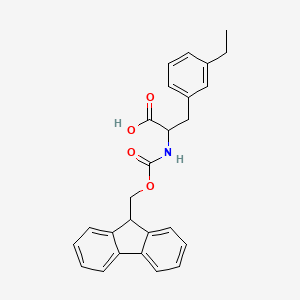
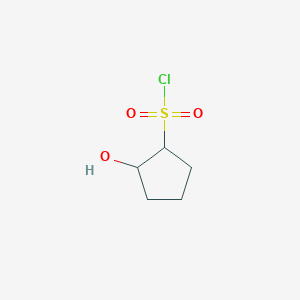

![[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12308820.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid](/img/structure/B12308824.png)
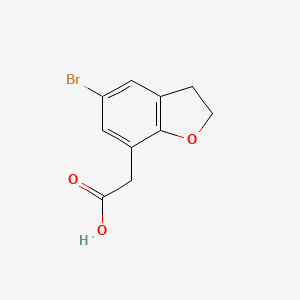

![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)
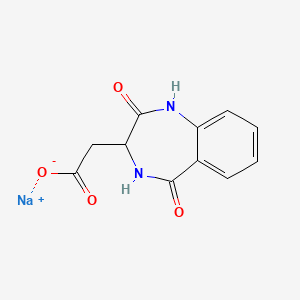

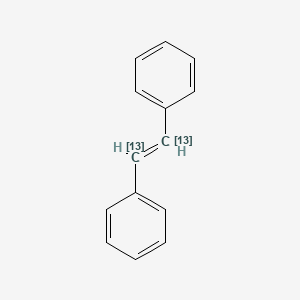
![7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12308874.png)
